ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s reactivity with common reagents .Scientific Research Applications
Synthetic Chemistry Applications
Synthetic Modifications and Antimicrobial Study : A derivative of the thiazole group, ethyl 2-amino-4-methylthiazole-5-carboxylate, was modified and synthesized using readily available materials. The antimicrobial activities of these compounds were studied against various bacterial and fungal strains. The research emphasizes the synthetic versatility of thiazole derivatives and their relevance in creating compounds with antimicrobial properties (Desai, Bhatt, & Joshi, 2019).
Phosphine-catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate was used in a [4 + 2] annulation with N-tosylimines to produce highly functionalized tetrahydropyridines. This study showcases the utility of ethyl-substituted compounds in constructing complex molecules with complete regioselectivity, highlighting the synthetic flexibility of thiazole-related structures (Zhu, Lan, & Kwon, 2003).
Bioactivity and Pharmacological Potential
Activity Against Trypanosoma Brucei : Compounds structurally similar to ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate were synthesized and tested for activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Some derivatives showed significant potency, indicating the potential of thiazole derivatives in developing treatments for parasitic infections (Patrick et al., 2016).
Mycobacterium Tuberculosis Inhibitors : A series of thiazole-aminopiperidine hybrid analogues were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis. This research underscores the potential of thiazole derivatives in the development of new antibiotics, with some compounds showing promising activity (Jeankumar et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S2/c1-4-16-28(17-5-2)35(31,32)20-14-12-19(13-15-20)23(29)27-25-26-21(18-10-8-7-9-11-18)22(34-25)24(30)33-6-3/h7-15H,4-6,16-17H2,1-3H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDRDZDHHCKNMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.